molecular formula C17H14ClN3O3S B14868487 N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B14868487
M. Wt: 375.8 g/mol
InChI Key: QCQLCRHLFNMBLE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chloro, methoxy, and thiophene moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Thiophene Moiety: This step may involve the use of thiophene derivatives in a coupling reaction with the pyridazinone core.

    Attachment of the Chloro and Methoxy Substituents: These groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.

    Final Acetylation: The acetamide group is typically introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)acetamide: Similar structure but with a phenyl group instead of a thiophene moiety.

    N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-(pyridyl)pyridazin-1(6H)-yl)acetamide: Contains a pyridyl group instead of a thiophene moiety.

Uniqueness

The presence of the thiophene moiety in N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide distinguishes it from other similar compounds. This unique structural feature may contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C17H14ClN3O3S

Molecular Weight

375.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C17H14ClN3O3S/c1-24-14-6-4-11(18)9-13(14)19-16(22)10-21-17(23)7-5-12(20-21)15-3-2-8-25-15/h2-9H,10H2,1H3,(H,19,22)

InChI Key

QCQLCRHLFNMBLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3

Origin of Product

United States

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